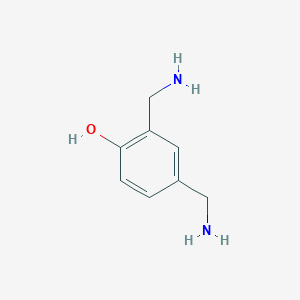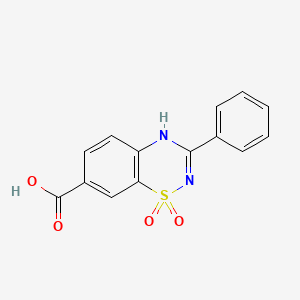
1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid is a compound belonging to the benzothiadiazine family, which is known for its diverse pharmacological activities This compound features a benzothiadiazine ring system, which is a heterocyclic structure containing sulfur and nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid typically involves the following steps:
Cyclization Reaction: The formation of the benzothiadiazine ring is achieved through a cyclization reaction involving appropriate precursors.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiadiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring, leading to the formation of various derivatives.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters, amides, and other functionalized products
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its pharmacological activities, it is investigated for potential therapeutic applications, including antihypertensive and antidiabetic effects.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of 1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Modulation: It can modulate the activity of receptors, influencing signal transduction and cellular responses.
Ion Channel Regulation: The compound may regulate ion channels, impacting cellular ion balance and electrical activity
Vergleich Mit ähnlichen Verbindungen
1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid can be compared with other benzothiadiazine derivatives:
Chlorothiazide: A diuretic used in the treatment of hypertension.
Hydrochlorothiazide: Another diuretic with similar applications.
Phthalazinone Derivatives: Compounds with structural similarities that are used in various therapeutic applications
The uniqueness of 1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid lies in its specific functional groups and the resulting chemical reactivity and biological activities.
Eigenschaften
Molekularformel |
C14H10N2O4S |
|---|---|
Molekulargewicht |
302.31 g/mol |
IUPAC-Name |
1,1-dioxo-3-phenyl-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4S/c17-14(18)10-6-7-11-12(8-10)21(19,20)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
BJCRUSMBEBMFTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)

![2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)
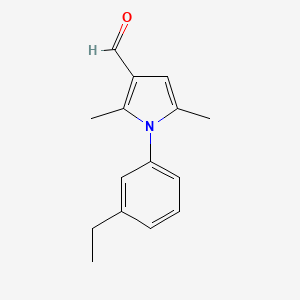
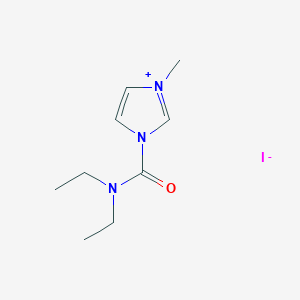
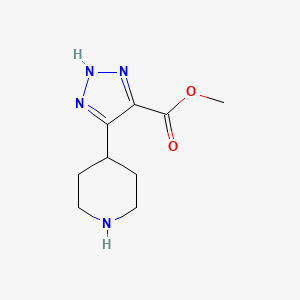
![6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B13177555.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13177558.png)

![1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B13177567.png)

